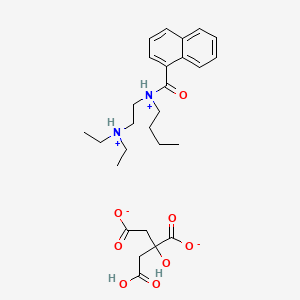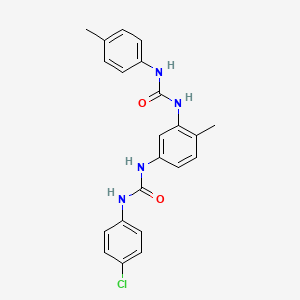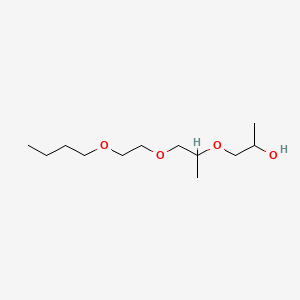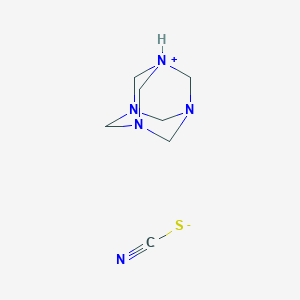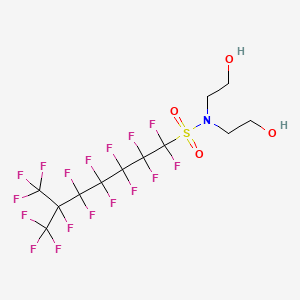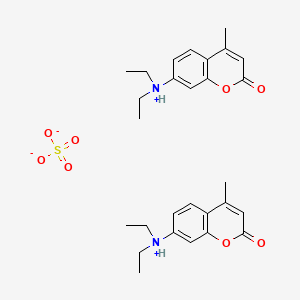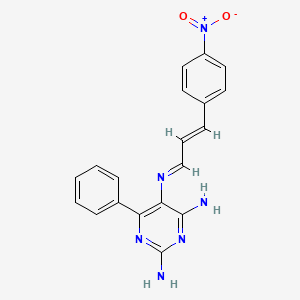![molecular formula C15H26O B12676585 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL CAS No. 85392-41-2](/img/structure/B12676585.png)
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Dimethylbicyclo[221]hept-2-YL)-2-ethyl-2-buten-1-OL is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethylbicyclo[2.2.1]hept-2-ene with ethyl vinyl ketone under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires careful temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost .
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, amines.
Aplicaciones Científicas De Investigación
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- **4-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)methyl-2-methylcyclohexanone
- **3,3-Dimethylbicyclo[2.2.1]hept-2-ylformamide
- **(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methanamine
Uniqueness
4-(3,3-Dimethylbicyclo[2.2.1]hept-2-YL)-2-ethyl-2-buten-1-OL stands out due to its unique bicyclic structure and the presence of both an ethyl and a butenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
85392-41-2 |
|---|---|
Fórmula molecular |
C15H26O |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
(E)-4-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)-2-ethylbut-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-4-11(10-16)5-8-14-12-6-7-13(9-12)15(14,2)3/h5,12-14,16H,4,6-10H2,1-3H3/b11-5+ |
Clave InChI |
IEHRSGLWAAYRDG-VZUCSPMQSA-N |
SMILES isomérico |
CC/C(=C\CC1C2CCC(C2)C1(C)C)/CO |
SMILES canónico |
CCC(=CCC1C2CCC(C2)C1(C)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


